molecular formula C15H18N2O3S2 B4856651 N-butyl-4-[(2-thienylsulfonyl)amino]benzamide

N-butyl-4-[(2-thienylsulfonyl)amino]benzamide

Cat. No. B4856651
M. Wt: 338.4 g/mol
InChI Key: OUTNWLNPZMSZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-[(2-thienylsulfonyl)amino]benzamide, commonly known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 is a small molecule inhibitor that has been shown to have a wide range of effects on various cellular processes.

Mechanism of Action

BTA-1 is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in a wide range of cellular processes, including cell growth, differentiation, and survival. BTA-1 binds to the ATP-binding site of CK2 and inhibits its activity, leading to a wide range of cellular effects.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. BTA-1 has also been shown to inhibit the migration and invasion of cancer cells. In addition, BTA-1 has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTA-1 is its relatively simple synthesis method, which allows it to be readily available for use in laboratory experiments. BTA-1 has also been shown to have a wide range of effects on various cellular processes, making it a versatile tool for scientific research. However, one of the limitations of BTA-1 is its specificity for CK2, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on BTA-1. One area of research could focus on the development of more specific inhibitors of CK2 that could be used in a wider range of experimental settings. Another area of research could focus on the potential therapeutic applications of BTA-1 in cancer treatment. Additionally, research could focus on the potential anti-inflammatory and antibacterial effects of BTA-1. Overall, BTA-1 has the potential to be a valuable tool for scientific research and has many promising future directions for research.

Scientific Research Applications

BTA-1 has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various cellular processes, including cell proliferation, apoptosis, and migration. BTA-1 has also been shown to have potential therapeutic applications in cancer treatment.

properties

IUPAC Name

N-butyl-4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-2-3-10-16-15(18)12-6-8-13(9-7-12)17-22(19,20)14-5-4-11-21-14/h4-9,11,17H,2-3,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTNWLNPZMSZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-[(thiophen-2-ylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.